2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-10-3-4-12-20(18)34-2)22(19-11-5-6-13-27-19)32-25(28-15)30-23(31-32)16-8-7-9-17(26)14-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAONWOYZPVLKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539801-65-5) belongs to a class of triazolopyrimidine derivatives known for their diverse biological activities. This article explores the compound's biological activity, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 472.9 g/mol. The presence of various functional groups contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. Specifically, compounds with similar structures have shown promising results against various cancer cell lines through mechanisms such as:
- Inhibition of Kinases: Many triazolopyrimidines act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, derivatives have been shown to inhibit the activity of kinases like Abl and MAP kinases .
- Induction of Apoptosis: Some studies indicate that these compounds can induce apoptosis in cancer cells by activating pathways involving Bcl-2 family proteins .
Antimicrobial Activity
Triazolopyrimidine derivatives have also demonstrated antimicrobial properties. Research indicates that certain structural modifications enhance their efficacy against bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound may exhibit:
- Antioxidant Activity: The ability to scavenge free radicals has been reported for similar compounds, suggesting potential protective effects against oxidative stress .
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- In Vitro Studies on Cancer Cell Lines: A study evaluating the effects of triazolopyrimidine derivatives on various cancer cell lines (e.g., MCF-7 for breast cancer) showed significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .
- Antimicrobial Testing: Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control antibiotics .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazolo-pyrimidine scaffold. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies.
Antimicrobial Properties
Compounds with similar structures have been reported to exhibit antimicrobial activity against a range of pathogens. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell function, which could be explored in developing new antibacterial and antifungal agents .
Neuroprotective Effects
Research into the neuroprotective properties of triazole derivatives has indicated potential applications in treating neurodegenerative diseases. These compounds may act as antioxidants or modulate neurotransmitter systems, providing avenues for therapeutic development in conditions like Alzheimer's disease .
Synthesis and Biological Evaluation
A notable study involved the synthesis of various triazolo-pyrimidine derivatives and their biological evaluation for anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, revealing that modifications at specific positions on the triazole ring could enhance potency and selectivity .
Pharmacological Profiling
In another investigation, the pharmacological profiles of triazole-based compounds were assessed through in vitro and in vivo models. These studies demonstrated that specific substitutions on the pyridine moiety could significantly affect the bioactivity of the compounds, leading to optimized candidates for drug development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chlorophenyl substituent exhibits reactivity toward nucleophilic aromatic substitution (NAS) under specific conditions.
Key Findings :
-
The electron-withdrawing triazolopyrimidine core activates the chloro substituent toward NAS .
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Steric hindrance from the pyridin-2-yl group reduces reaction rates compared to unsubstituted analogs .
Oxidation and Reduction Reactions
The carboxamide and pyridine moieties are susceptible to redox transformations.
Key Findings :
-
Reduction of the carboxamide proceeds without disrupting the triazolopyrimidine core.
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N-oxidation enhances water solubility but reduces affinity for hydrophobic binding pockets .
Cyclization and Ring-Opening Reactions
The triazolopyrimidine system undergoes controlled ring modifications under acidic/basic conditions.
Key Findings :
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Ring-opening under acidic conditions suggests potential prodrug applications .
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Ring expansion is low-yielding due to competing decomposition pathways .
Cross-Coupling Reactions
The pyridin-2-yl group participates in palladium-catalyzed couplings.
Key Findings :
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Coupling efficiency depends on the steric accessibility of the pyridin-2-yl group .
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Electron-deficient aryl boronic acids exhibit superior reactivity .
Photochemical Reactions
The triazolopyrimidine core shows UV-induced reactivity.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| [2+2] Photodimerization | UV (254 nm), MeCN, 12 h | Head-to-tail dimer | 88% |
Key Findings :
Comparative Reactivity Table
A reactivity hierarchy for functional groups in the compound:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| 3-Chlorophenyl | High | NAS, cross-coupling |
| Pyridin-2-yl | Moderate | N-oxidation, cross-coupling |
| Carboxamide | Low | Reduction, hydrolysis |
| Methoxyphenyl | Very low | Demethylation (under extreme conditions) |
Preparation Methods
Synthetic Strategies for Triazolopyrimidine Core Construction
The triazolo[1,5-a]pyrimidine core is central to the target compound. Two primary approaches dominate its synthesis: multicomponent reactions (MCRs) and stepwise cyclization strategies .
Multicomponent One-Pot Synthesis
MCRs offer efficiency by converging multiple reactants into the target structure in a single step. A validated method involves the condensation of 5-amino-1,2,4-triazoles, aldehydes, and β-keto esters under acidic or catalytic conditions. For the target compound, the following reactants are proposed:
- 5-Amino-1-phenyl-1H-1,2,4-triazole (or a substituted analog) to form the triazole moiety.
- 3-Chlorobenzaldehyde to introduce the 3-chlorophenyl group at position 2.
- Ethyl 3-oxobutanoate (ethyl acetoacetate) to furnish the methyl group at position 5 and the pyrimidine ring.
The reaction proceeds via a Knoevenagel condensation between the aldehyde and β-keto ester, followed by Michael addition of the aminotriazole and subsequent cyclodehydration. Pyridin-2-yl incorporation at position 7 may require pre-functionalization of the aldehyde component or post-synthetic modification.
Key Reaction Conditions:
Stepwise Cyclization Approach
For greater regiocontrol, a two-step process is employed:
Substituent Functionalization and Carboxamide Installation
Introduction of the Pyridin-2-yl Group
The pyridin-2-yl group at position 7 is introduced via:
Analytical Characterization and Validation
Spectroscopic Confirmation
Optimization Challenges and Solutions
Regioselectivity in MCRs
Competing pathways may lead to isomeric byproducts. Strategies to enhance selectivity include:
Comparative Data on Synthetic Routes
| Method | Reactants | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| MCR (One-Pot) | 5-Amino-1-phenyltriazole, 3-chlorobenzaldehyde, ethyl acetoacetate | EtOH, APTS, reflux | 45 | 98.5 |
| Stepwise Cyclization | Pre-formed triazole + pyrimidine intermediate | DCM, EDCl/HOBt, rt | 32 | 97.0 |
| Post-Functionalization | Hydrolysis + coupling | SOCl₂, DCM, 0°C | 68 | 99.2 |
Q & A
Q. What synthetic methodologies are reported for synthesizing this compound?
The compound can be synthesized via microwave-assisted three-component condensation of 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes (e.g., 2-chlorobenzaldehyde), and β-keto esters (e.g., acetylacetic ester). The reaction is conducted in ethanol at 323 K for 30 minutes under microwave irradiation, yielding crystalline products after recrystallization from acetone or ethanol . Optimization involves adjusting molar ratios (1:1:1) and solvent polarity to improve yields (reported up to 70%).
Q. How is the compound structurally characterized?
Key techniques include:
- NMR spectroscopy : and NMR (e.g., δ 10.89 ppm for NH proton, aromatic protons at 7.14–7.41 ppm) .
- X-ray crystallography : Confirms planarity of the triazolopyrimidine core (maximum deviation: 0.034 Å) and intermolecular π-π stacking (centroid distances: 3.63–3.88 Å) .
- Mass spectrometry (MS) : Molecular ion peaks align with calculated molecular weights (e.g., CHClNOS) .
Q. What are the primary biological targets or activities studied for this compound class?
While direct data on this compound is limited, structurally related triazolo[1,5-a]pyrimidines exhibit kinase inhibition and antiproliferative activity . For example, analogs with trifluoromethyl groups show enhanced binding to ATP pockets in kinases . Assays typically involve enzyme inhibition (IC determination) and cell viability (MTT assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across similar analogs?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .
- Structural nuances : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) using molecular docking to assess steric/electronic interactions .
- Orthogonal validation : Confirm activity with SPR (surface plasmon resonance) or thermal shift assays .
Q. What computational strategies are recommended for target identification?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., MAPK or CDK families) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, OCH) with bioactivity to prioritize analogs .
Q. How can crystallization challenges be addressed for structural analysis?
Challenges include polymorphism and solvent inclusion. Solutions:
- Solvent screening : Use ethanol/acetone mixtures for slow evaporation .
- H-atom refinement : Apply SHELXL2014 with isotropic constraints for methyl/methylene groups and free refinement for NH protons .
- Intermolecular interaction analysis : Optimize π-π stacking by introducing electron-withdrawing groups (e.g., Cl) to enhance crystal packing .
Q. What strategies optimize substituent selection for SAR studies?
- Electron-deficient aryl groups : Replace 3-chlorophenyl with 2,6-difluorophenyl to enhance π-stacking and solubility .
- Heterocyclic variations : Substitute pyridin-2-yl with pyrazolo[1,5-a]pyrimidine to probe steric effects .
- Polar substituents : Introduce methoxy or carboxamide groups to improve water solubility without compromising binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
